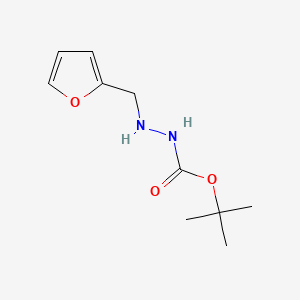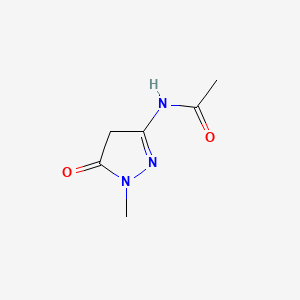
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with an acetamide group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . One common method includes the reaction of 1-methyl-3-oxo-1,2-dihydro-4H-pyrazole-4-carboxylic acid with acetic anhydride under reflux conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, alcohol derivatives, and various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-phenyl-5-oxo-4H-pyrazol-3-yl)acetamide
- N-(1-methyl-3-oxo-4H-pyrazol-5-yl)acetamide
- N-(1-methyl-5-oxo-4H-pyrazol-3-yl)benzamide
Uniqueness
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
185451-37-0 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.157 |
Nombre IUPAC |
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)7-5-3-6(11)9(2)8-5/h3H2,1-2H3,(H,7,8,10) |
Clave InChI |
JOIKJWYCZPXJDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(=O)C1)C |
Sinónimos |
Acetamide, N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


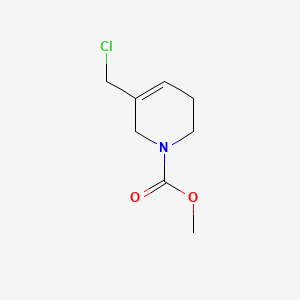
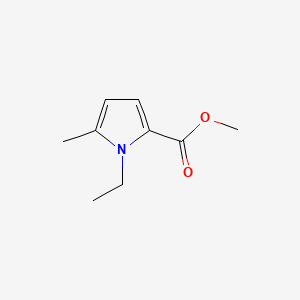
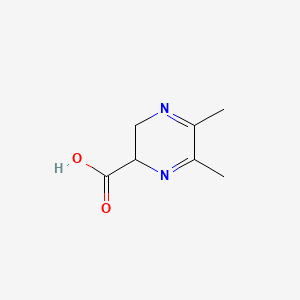
![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)
![Thionitrous acid (HNOS), S-[2-(dimethylamino)ethyl] ester (9CI)](/img/new.no-structure.jpg)
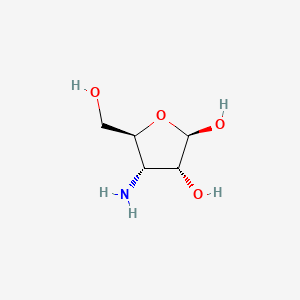

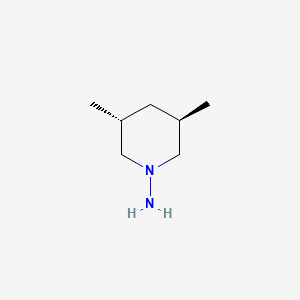
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)
![3h-Naphtho[2,1-b]pyran-3-one,2-[2-(dimethylamino)-3-furanyl]-](/img/structure/B575314.png)
